molecular formula C17H23NO3 B2441258 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide CAS No. 1903682-02-9

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide

Cat. No. B2441258
CAS RN: 1903682-02-9
M. Wt: 289.375
InChI Key: QLLPZNDEHPFACI-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a polycyclic aromatic hydrocarbon . The “N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide” name suggests that it has a pent-4-enamide group attached to a 1,2,3,4-tetrahydronaphthalene structure via a methylene (-CH2-) bridge .


Molecular Structure Analysis

The molecular structure of this compound would likely show a fused ring system characteristic of tetrahydronaphthalene, with a pent-4-enamide side chain. The 6-methoxy and 1-hydroxy substituents on the tetrahydronaphthalene ring would also be notable features .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s subjected. The amide group might undergo hydrolysis under acidic or basic conditions, and the double bond in the pent-4-enamide side chain might participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 6-Methoxy-1,2,3,4-tetrahydronaphthalene, a related compound, has a molecular weight of 162.23, a refractive index of 1.54, and a boiling point of 90-95 °C at 1 mmHg .

Scientific Research Applications

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. It could be interesting to study its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-4-7-16(19)18-12-17(20)10-5-6-13-11-14(21-2)8-9-15(13)17/h3,8-9,11,20H,1,4-7,10,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLPZNDEHPFACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pent-4-enamide

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